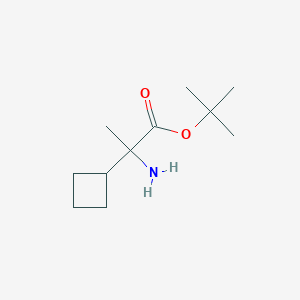

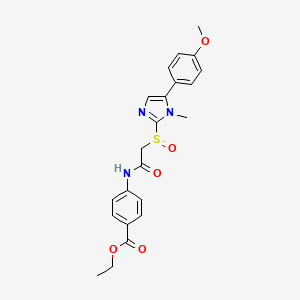

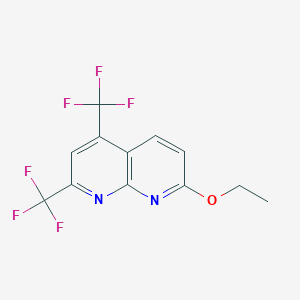

![molecular formula C15H17NO7S2 B2419279 3-{[(3,4,5-トリメトキシフェニル)アミノ]スルホニル}チオフェン-2-カルボン酸メチル CAS No. 895261-25-3](/img/structure/B2419279.png)

3-{[(3,4,5-トリメトキシフェニル)アミノ]スルホニル}チオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” is a novel compound that has gained significant attention in the field of medicinal chemistry. It contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular formula of the compound is C15H17NO7S2, and it has a molecular weight of 387.42. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” are not detailed in the available resources, compounds containing the TMP group have been known to exhibit diverse bioactivity effects .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a predicted boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .科学的研究の応用

抗がん作用

TMP基を含む化合物は、チューブリン、ヒートショックタンパク質90(Hsp90)、チオレドキシンレダクターゼ(TrxR)、ヒストンリシン特異的脱メチル化酵素1(HLSD1)、アクチビン受容体様キナーゼ2(ALK2)、P-糖タンパク質(P-gp)、血小板由来成長因子受容体βの有効な阻害剤として注目すべき抗がん作用を示しています .

抗菌および抗真菌特性

一部のTMP含有化合物は、ピロリ菌や結核菌に対する活性など、有望な抗真菌および抗菌特性を示しています .

抗ウイルス活性

TMPベースの化合物の抗ウイルス活性に関する報告があり、後天性免疫不全症候群(AIDS)ウイルス、C型肝炎ウイルス、インフルエンザウイルスなどのウイルスに対して潜在的な効果があります .

抗寄生虫剤

TMPファーマコフォアを含む化合物は、リーシュマニア、マラリア、トリパノソーマに対して有意な有効性を示し、抗寄生虫剤としての可能性を示しています .

抗炎症、抗アルツハイマー、抗うつ、抗片頭痛特性

これらの化合物は、抗炎症、抗アルツハイマー、抗うつ、抗片頭痛特性と関連付けられており、治療範囲を拡大しています .

工業化学および材料科学への応用

チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています .

有機半導体

チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています .

有機発光ダイオード(OLED)

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins, influencing their activity .

Mode of Action

The presence of the sulfonyl group might play a crucial role in these interactions .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

特性

IUPAC Name |

methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRGNVYQVWQLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)

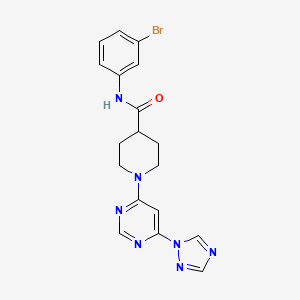

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)

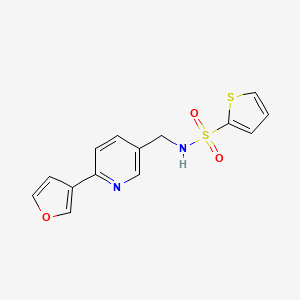

![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)

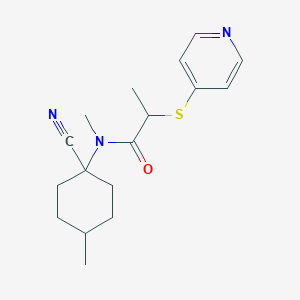

![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)